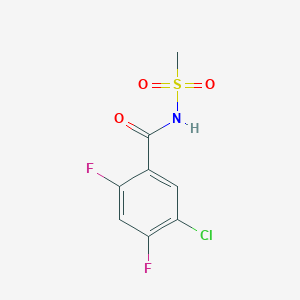

5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide

Vue d'ensemble

Description

5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide is a chemical compound with the molecular formula C8H6ClF2NO3S . It has a molecular weight of 269.65 g/mol .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-chloro-2,4-dilfluorobenzoic acid with 1-ethyl . More details about the synthesis process can be found in the technical documents provided by the manufacturer .Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with chlorine and fluorine substituents at the 5 and 2,4 positions respectively, and a methylsulfonyl group attached to the nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, similar compounds have been involved in catalytic protodeboronation of pinacol boronic esters .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point that is not specified . The compound should be stored in a dry, sealed place .Applications De Recherche Scientifique

1. Use in Acaricide Development

- Application : The compound has been explored in the development of novel acaricides. Acaricides are agents used in controlling mites and ticks.

- Research Insight : One related compound, amidoflumet, demonstrated potential as an effective acaricide, indicating the potential utility of 5-chloro-2,4-difluoro-N-(methylsulfonyl)benzamide in similar applications.

- Reference : (Masaharu Kimura et al., 2005).

2. Potential in Antiarrhythmic Drug Development

- Application : Research has been conducted on derivatives of 4-[(methylsulfonyl)amino]benzamides, including compounds similar to this compound, for their Class III antiarrhythmic activity.

- Research Insight : These compounds showed potent Class III activity and were devoid of effects on conduction, both in vitro and in vivo, suggesting potential in the development of antiarrhythmic drugs.

- Reference : (J. Ellingboe et al., 1992).

3. Use in Synthesis of Sulfonyl Chlorides

- Application : The compound has been investigated for its role in the synthesis of sulfonyl chlorides.

- Research Insight : In a study, N-Benzyl p-chloro- and 2,4-dichloro-benzamide reacted with chlorosulfonic acid to give corresponding p-sulfonyl chlorides, demonstrating the reactivity of similar compounds in chemical synthesis.

- Reference : (R. Cremlyn et al., 1989).

4. Inhibition of Na+/H+ Exchanger

- Application : The compound has been studied for its potential in inhibiting the Na+/H+ exchanger, which is important in the context of cardiac ischemia and reperfusion.

- Research Insight : The research indicated that specific benzoylguanidines, structurally related to this compound, are potent and selective Na+/H+ exchanger inhibitors.

- Reference : (M. Baumgarth et al., 1997).

5. Herbicidal Activity

- Application : There has been research on derivatives of this compound for its potential use in herbicides.

- Research Insight : A synthesized derivative showed preliminary herbicidal activity, suggesting that this compound could have applications in the development of new herbicidal compounds.

- Reference : (Wei Li et al., 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target proteins or enzymes.

Biochemical Pathways

It’s worth noting that similar compounds have been involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s chemical properties such as its molecular weight and structure can influence its bioavailability .

Result of Action

The compound’s potential to undergo various reactions could result in changes to cellular function .

Propriétés

IUPAC Name |

5-chloro-2,4-difluoro-N-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO3S/c1-16(14,15)12-8(13)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBXRGISZTYCNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1=CC(=C(C=C1F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

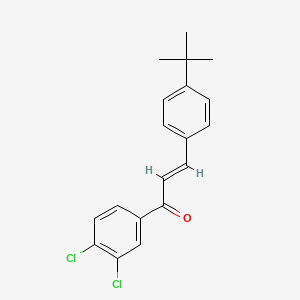

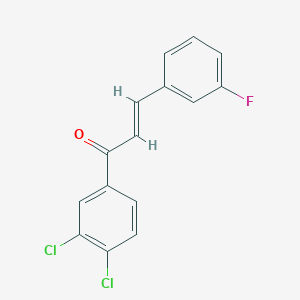

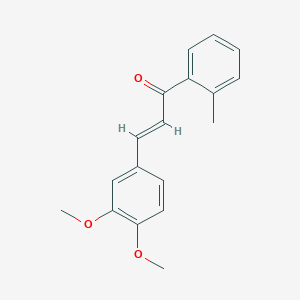

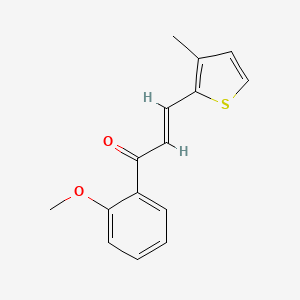

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.